molecular formula C20H33NO B452073 2-(1-adamantyl)-N-cyclooctylacetamide

2-(1-adamantyl)-N-cyclooctylacetamide

Cat. No.: B452073
M. Wt: 303.5g/mol
InChI Key: ZETOUORWUJYGSI-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-cyclooctylacetamide is a synthetic adamantane derivative characterized by a rigid adamantyl moiety (C₁₀H₁₅) attached to an acetamide backbone, with a cyclooctyl group substituted on the nitrogen atom. Its molecular formula is inferred as C₂₀H₃₁NO (molecular weight ≈ 301.47 g/mol), distinguishing it from simpler analogs through increased hydrophobicity and conformational flexibility due to the cyclooctyl group.

Properties

Molecular Formula

C20H33NO

Molecular Weight

303.5g/mol

IUPAC Name

2-(1-adamantyl)-N-cyclooctylacetamide

InChI

InChI=1S/C20H33NO/c22-19(21-18-6-4-2-1-3-5-7-18)14-20-11-15-8-16(12-20)10-17(9-15)13-20/h15-18H,1-14H2,(H,21,22)

InChI Key

ZETOUORWUJYGSI-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)CC23CC4CC(C2)CC(C4)C3

Canonical SMILES

C1CCCC(CCC1)NC(=O)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantyl-acetamide derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a detailed analysis of key analogs:

Physicochemical Properties

  • Steric Effects: Bulkier substituents (e.g., cyclooctyl, phenoxy) may hinder binding to narrow enzymatic pockets compared to compact groups like hydroxy .
  • Melting Points : Simpler analogs like N-(1-Adamantyl)acetamide exhibit higher melting points (148–149°C) due to crystalline packing, whereas larger substituents introduce disorder, lowering melting points .

Structure-Activity Relationships (SAR)

  • Adamantyl Position : 1-Adamantyl substitution maximizes steric and electronic effects compared to 2-adamantyl isomers .
  • N-Substituents: Small alkyl groups (methyl): Improve solubility and antimicrobial activity . Hydroxy/Phenoxy: Introduce hydrogen bonding or π-π stacking for enzyme inhibition .

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